N-arachidonoyl dihydroxypropylamine
Overview
Description
Arachidonoyl Serinol is a compound that belongs to the class of endocannabinoid-like molecules. It is an amide bond-containing analogue of 2-arachidonoylglycerol, which is a natural ligand for the CB1 receptor . Arachidonoyl Serinol has been identified in extracts of bovine brain and is known to produce endothelium-dependent vasodilation of rat mesenteric arteries .
Mechanism of Action
Target of Action
N-arachidonoyl dihydroxypropylamine, also known as N-arachidonoyl dopamine (NADA), is an endocannabinoid that primarily targets the CB1 receptor and the transient receptor potential V1 (TRPV1) ion channel . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system, while the TRPV1 ion channel is involved in pain and heat sensation .
Mode of Action
NADA acts as an agonist for both the CB1 receptor and the TRPV1 ion channel . As an agonist, NADA binds to these receptors and activates them, triggering a series of cellular responses. For instance, in the case of chronic sleep disruption, NADA’s interaction with the CB1 receptor in the thalamic reticular nucleus (TRN) was found to be decreased .
Biochemical Pathways
It is known that nada plays a significant role in nociception and inflammation in the central and peripheral nervous system . In the context of chronic sleep disruption, metabolomics studies have revealed that the level of NADA was decreased in the TRN, suggesting a potential alteration in the endocannabinoid signaling pathway .
Pharmacokinetics
It has been observed that the level of nada decreases in the trn after chronic sleep disruption , indicating that sleep patterns may influence the bioavailability of NADA.
Result of Action
The activation of CB1 and TRPV1 receptors by NADA has several molecular and cellular effects. For instance, NADA has been found to play a regulatory role in both the peripheral and central nervous systems, displaying antioxidant and neuroprotectant properties . Moreover, it has been shown that chronic sleep disruption-induced hyperalgesia was attenuated by local NADA administration to the TRN .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NADA. For example, chronic sleep disruption has been shown to decrease the level of NADA in the TRN , suggesting that sleep patterns can influence the action of NADA.
Biochemical Analysis
Biochemical Properties
N-arachidonoyl dihydroxypropylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the cannabinoid receptor 1 (CB1 receptor), influencing its activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to play a role in pain sensitivity and sleep disruption .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to decrease CB1 receptor activity in the thalamic reticular nucleus (TRN) after chronic sleep disruption (CSD) .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidonoyl Serinol can be synthesized through the reaction of arachidonic acid with serinol (2-amino-1,3-propanediol). The reaction typically involves the formation of an amide bond between the carboxyl group of arachidonic acid and the amino group of serinol. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods: While specific industrial production methods for Arachidonoyl Serinol are not well-documented, the general approach would involve large-scale synthesis using the aforementioned coupling reaction. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: Arachidonoyl Serinol can undergo various chemical reactions, including:
Oxidation: The double bonds in the arachidonoyl chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The hydroxyl groups in the serinol moiety can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for reduction reactions.
Substitution: Acid chlorides or anhydrides can be used for esterification, while alkyl halides can be used for etherification.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated derivatives.
Substitution: Esters, ethers.
Scientific Research Applications
Arachidonoyl Serinol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of endocannabinoid-like molecules and their interactions with receptors.
Biology: It is investigated for its role in modulating calcium channels and its effects on neuronal activity.
Industry: It may have applications in the development of new pharmaceuticals targeting the endocannabinoid system.
Comparison with Similar Compounds
2-Arachidonoylglycerol (2-AG): A natural endocannabinoid ligand for the CB1 receptor.
N-Arachidonoyl Ethanolamine (Anandamide): Another well-known endocannabinoid that acts as an agonist at CB1 and CB2 receptors.
Comparison:
Uniqueness: Arachidonoyl Serinol is unique in its weak agonistic activity at CB1 receptors and its ability to activate calcium channels independently of traditional cannabinoid receptors. This sets it apart from 2-Arachidonoylglycerol and Anandamide, which primarily act through CB1 and CB2 receptors.
Properties
CAS No. |
183718-70-9 |
---|---|
Molecular Formula |
C23H39NO3 |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
N-(1,3-dihydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)24-22(20-25)21-26/h6-7,9-10,12-13,15-16,22,25-26H,2-5,8,11,14,17-21H2,1H3,(H,24,27) |
InChI Key |
QHELXIATGZYOIB-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)CO |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(CO)CO |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)CO |
Appearance |
Assay:≥98%A solution in ethanol |
physical_description |
Solid |
Synonyms |
N-[(2-hydroxy-1-hydroxymethyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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